![molecular formula C19H20N2O3 B11176062 4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11176062.png)
4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound may be explored for its potential therapeutic effects, such as targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:
Biological Activity
4-Methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.4 g/mol. Its structure includes a methoxy group and an indole moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H20N2O3 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | This compound |
InChI Key | HPRAALMCZOKGGA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. Indole derivatives like this one are known to modulate cellular processes such as inflammation, apoptosis, and cell proliferation.
- Receptor Interaction : The compound may bind to specific receptors, influencing their activity and downstream signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that the compound reduced viability in human colon cancer cells by up to 70% at concentrations of 15 μM after 48 hours of treatment. This effect was linked to the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α.
- Research Findings : A study reported that at a concentration of 10 µg/mL, the compound inhibited IL-6 production by approximately 89%, surpassing the efficacy of conventional anti-inflammatory drugs like dexamethasone.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral strains.
Comparative Analysis with Similar Compounds
When compared to other indole derivatives, this compound exhibits a unique profile of biological activities. For instance:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antiviral Activity |
---|---|---|---|
This compound | High | Moderate | Preliminary |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | Moderate | Low | Low |
6-Methoxyindole derivatives | High | High | Moderate |
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-5-3-13(4-6-15)19(22)20-10-9-14-12-21-18-11-16(24-2)7-8-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
HPRAALMCZOKGGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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